molecular formula C20H12Cl2N2O2 B11711252 4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11711252
M. Wt: 383.2 g/mol
InChI Key: WZARHEWJDZNCNO-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a benzoxazole ring and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the condensation of 4-chlorobenzoic acid with 2-amino-4-chlorophenol to form the benzoxazole ring. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce benzoxazole oxides .

Scientific Research Applications

4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is thought to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other benzamide derivatives .

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H12Cl2N2O2/c21-14-5-1-12(2-6-14)19(25)23-16-9-10-18-17(11-16)24-20(26-18)13-3-7-15(22)8-4-13/h1-11H,(H,23,25)

InChI Key

WZARHEWJDZNCNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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